![molecular formula C12H16N2O3S B5865335 N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)
N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds often involves innovative approaches to introduce the cyclopropyl group into the desired molecular framework. For instance, the asymmetric cyclopropanation catalyzed by Rhodium(II) N-(arylsulfonyl)prolinate demonstrates a method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner (Davies et al., 1996). Such methodologies could be adapted for the synthesis of N-1-cyclopropyl-N-2-[(4-methylphenyl)sulfonyl]glycinamide by incorporating the specific functional groups required.
Molecular Structure Analysis
The molecular structure of compounds containing cyclopropyl and sulfonyl groups is of great interest due to the influence of these groups on the overall molecular conformation and reactivity. Studies on related compounds, such as sulfone-substituted cyclopropanes, provide insights into the stereochemistry and molecular configurations that can be expected in N-1-cyclopropyl-N-2-[(4-methylphenyl)sulfonyl]glycinamide. X-ray crystallography and computational modeling are common tools used for such analyses, helping to predict the behavior of these molecules in various chemical environments (Yamazaki et al., 1999).
properties
IUPAC Name |
N-cyclopropyl-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-2-6-11(7-3-9)18(16,17)13-8-12(15)14-10-4-5-10/h2-3,6-7,10,13H,4-5,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXYFJPKIVNWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49732670 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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